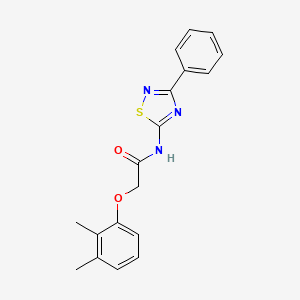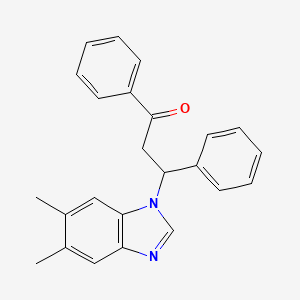![molecular formula C16H9ClF2N2O2 B11364061 3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11364061.png)
3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide is a chemical compound with the molecular formula C15H8ClF2N2O2 It is known for its unique structure, which includes a benzamide group, a difluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of 3,4-difluoroaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Reaction conditions typically involve heating the compound with the nucleophile in a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used. The reactions are usually carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3,4-difluorophenyl)benzamide
- 2-chloro-N-(3,4-difluorophenyl)benzamide
- 3-chloro-N-(2,4-difluorophenyl)benzamide
Uniqueness
3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H9ClF2N2O2 |
|---|---|
Molecular Weight |
334.70 g/mol |
IUPAC Name |
3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H9ClF2N2O2/c17-11-3-1-2-10(6-11)16(22)20-15-8-14(21-23-15)9-4-5-12(18)13(19)7-9/h1-8H,(H,20,22) |
InChI Key |
DQUGTACGMOPNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2,5-dimethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11363978.png)

![4-Ethyl 2-propan-2-yl 5-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11363992.png)
![Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11364005.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11364012.png)
![5-(4-chlorophenyl)-N-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11364013.png)
![3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11364032.png)

![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-phenylpropanamide](/img/structure/B11364039.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B11364042.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11364048.png)
![N-(4-chloro-2-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11364051.png)
![Butyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11364054.png)
![5-phenyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11364058.png)
